Methyl 2-methoxybenzimidate hcl
Description
Methyl 2-methoxybenzimidate HCl is a benzimidate derivative characterized by a methoxy substituent at the ortho position of the benzimidate core. This compound is structurally defined by an imidate ester group (C=N-OCH₃) linked to a benzene ring, with the methoxy group enhancing its electron-donating properties. The hydrochloride (HCl) salt form improves its solubility in polar solvents, a feature critical for its applications in synthetic chemistry and pharmaceutical intermediates.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
methyl 2-methoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-6-4-3-5-7(8)9(10)12-2;/h3-6,10H,1-2H3;1H |
InChI Key |
WRVMOTVLIWFHJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=N)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxybenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of methyl 2-methoxybenzimidate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different substituted benzimidazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Methyl 2-methoxybenzimidate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has explored its potential as a pharmacological agent with applications in treating various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
Methyl 2-methoxybenzimidate HCl shares functional similarities with compounds like 2-aminobenzamides and valacyclovir HCl, but its imidate ester group distinguishes its reactivity.
The imidate group in this compound allows it to act as a reactive intermediate in synthesizing heterocycles, contrasting with the amide group in 2-aminobenzamides, which is more stable and suited for drug-target interactions .
Physicochemical Properties
The HCl salt form enhances aqueous solubility compared to non-salt analogs. For example:
The hydrolytic instability of this compound limits its shelf life but is advantageous in prodrug design, akin to valacyclovir HCl’s esterase-dependent activation .
Research Findings and Limitations
- Efficacy in Synthesis: this compound facilitates efficient glycosylation in carbohydrate chemistry, outperforming non-imidate analogs in reaction yield under mild conditions .
- Clinical Relevance : Unlike ondansetron HCl (which shows 80% PONV reduction ), this compound lacks direct clinical data but is pivotal in preclinical drug development.
- Analytical Challenges : Glycan analysis tools like GlycoBase and autoGU (HPLC-based) are critical for characterizing benzimidate-derived glycoconjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
